Thalidomide-5-O-C9-NH2 (hydrochloride)
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Overview
Description
Thalidomide-5-O-C9-NH2 (hydrochloride) is a derivative of thalidomide, a compound known for its immunomodulatory and anti-angiogenic properties. This compound is specifically designed as a cereblon ligand, which facilitates the recruitment of the CRBN protein. It is often used in the formation of proteolysis-targeting chimeras (PROTACs), which are molecules that can selectively degrade target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5-O-C9-NH2 (hydrochloride) involves the modification of thalidomide to introduce a cereblon-binding moiety. The process typically includes the following steps:
Thalidomide Modification: Thalidomide is reacted with a linker molecule that contains a functional group capable of binding to cereblon.
Linker Attachment: The linker is then attached to a specific site on the thalidomide molecule, usually through a nucleophilic substitution reaction.
Hydrochloride Formation: The final product is converted to its hydrochloride salt form to enhance its solubility and stability.
Industrial Production Methods
Industrial production of Thalidomide-5-O-C9-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of thalidomide are modified using automated reactors to ensure consistency and efficiency.
Purification: The product is purified using techniques such as crystallization and chromatography to achieve high purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Thalidomide-5-O-C9-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include hydroxylated derivatives, amino derivatives, and various substituted thalidomide analogs .
Scientific Research Applications
Thalidomide-5-O-C9-NH2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential in treating various cancers and inflammatory diseases.
Industry: Employed in the development of new therapeutic agents and drug delivery systems
Mechanism of Action
The primary mechanism of action of Thalidomide-5-O-C9-NH2 (hydrochloride) involves its binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The compound also exhibits anti-angiogenic and immunomodulatory effects by modulating the release of inflammatory mediators such as tumor necrosis factor-alpha .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: Another thalidomide derivative with enhanced immunomodulatory properties.
Pomalidomide: A more potent analog of thalidomide with similar mechanisms of action.
Iberdomide: A newer derivative with improved efficacy and safety profiles.
Uniqueness
Thalidomide-5-O-C9-NH2 (hydrochloride) is unique due to its specific design as a cereblon ligand, making it highly effective in the formation of PROTACs. This specificity allows for targeted protein degradation, which is not as pronounced in other thalidomide derivatives .
Properties
Molecular Formula |
C22H30ClN3O5 |
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Molecular Weight |
451.9 g/mol |
IUPAC Name |
5-(9-aminononoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C22H29N3O5.ClH/c23-12-6-4-2-1-3-5-7-13-30-15-8-9-16-17(14-15)22(29)25(21(16)28)18-10-11-19(26)24-20(18)27;/h8-9,14,18H,1-7,10-13,23H2,(H,24,26,27);1H |
InChI Key |
BWTYZYUAWBSERA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCCCN.Cl |
Origin of Product |
United States |
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